molecular formula C24H21N3O2 B14684515 2-Methyl-3-(2-methylphenyl)-7-(phenacylamino)quinazolin-4-one CAS No. 24295-73-6

2-Methyl-3-(2-methylphenyl)-7-(phenacylamino)quinazolin-4-one

Cat. No.: B14684515
CAS No.: 24295-73-6
M. Wt: 383.4 g/mol
InChI Key: LJRASRSYADHMBM-UHFFFAOYSA-N
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Description

2-Methyl-3-(2-methylphenyl)-7-(phenacylamino)quinazolin-4-one is a complex organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-(2-methylphenyl)-7-(phenacylamino)quinazolin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzamide with appropriate aldehydes or ketones, followed by cyclization and further functionalization to introduce the phenacylamino group.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory methods to ensure higher yields and purity, using advanced techniques such as continuous flow reactors and automated synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-(2-methylphenyl)-7-(phenacylamino)quinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Common in organic chemistry, substitution reactions can replace one functional group with another, altering the compound’s properties.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Various halogenating agents or nucleophiles under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated analogs.

Scientific Research Applications

2-Methyl-3-(2-methylphenyl)-7-(phenacylamino)quinazolin-4-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Could be used in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-Methyl-3-(2-methylphenyl)-7-(phenacylamino)quinazolin-4-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,3-dimethylphenyl)-2-methylquinazolin-4-one
  • 6-Hydroxy-2-methyl-3-(2-methylphenyl)quinazolin-4-one

Uniqueness

2-Methyl-3-(2-methylphenyl)-7-(phenacylamino)quinazolin-4-one is unique due to the presence of the phenacylamino group, which can significantly alter its biological activity and chemical properties compared to other quinazolinone derivatives.

Properties

CAS No.

24295-73-6

Molecular Formula

C24H21N3O2

Molecular Weight

383.4 g/mol

IUPAC Name

2-methyl-3-(2-methylphenyl)-7-(phenacylamino)quinazolin-4-one

InChI

InChI=1S/C24H21N3O2/c1-16-8-6-7-11-22(16)27-17(2)26-21-14-19(12-13-20(21)24(27)29)25-15-23(28)18-9-4-3-5-10-18/h3-14,25H,15H2,1-2H3

InChI Key

LJRASRSYADHMBM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2C(=NC3=C(C2=O)C=CC(=C3)NCC(=O)C4=CC=CC=C4)C

Origin of Product

United States

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